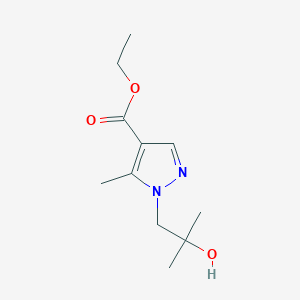![molecular formula C21H20N6O3 B2555155 N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358888-40-0](/img/structure/B2555155.png)
N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that belongs to the class of 1,2,4-triazolo quinoxaline derivatives . This class of compounds has been studied for their potential anti-inflammatory effects . The compound has been found to reduce the levels of NO, TNF-α, and IL-6, indicating its potential as an anti-inflammatory agent .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives . The structures of the synthesized compounds were determined using H NMR, C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]quinoxaline ring . This ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring .Scientific Research Applications
Chemical Synthesis and Structural Diversity
A diversified synthesis approach is used to create complex fused tricyclic scaffolds, including derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline moiety, which allows for rapid access to structurally varied compounds. This method employs a Ugi four-component reaction followed by a copper-catalyzed tandem reaction, facilitating the assembly of intricate molecular architectures from readily available materials (An et al., 2017). Additionally, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives through various reactions reveals the versatility of this scaffold in generating new compounds with potential biological activities (Fathalla, 2015).
Pharmacological Investigations
Compounds derived from [1,2,4]triazolo[4,3-a]quinoxalines have been studied for their potential as therapeutic agents in various domains:
- Antidepressant Properties : Certain derivatives show promise as rapid-onset antidepressants due to their significant reduction of immobility in Porsolt's behavioral despair model in rats. These compounds also exhibit high affinity for adenosine A1 and A2 receptors, which may underlie their therapeutic effects (Sarges et al., 1990).
- Positive Inotropic Activity : Some [1,2,4]triazolo[4,3-a]quinolin-7-yl derivatives have been synthesized and evaluated for their positive inotropic activity, showing favorable results compared to standard drugs like milrinone. This suggests their potential in treating heart conditions by increasing the force of heart muscle contraction (Zhang et al., 2008).
- Antihistaminic Agents : Novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones have been explored as H1-antihistaminic agents, with some compounds offering significant protection against histamine-induced bronchospasm in guinea pigs. These findings indicate the potential of these derivatives in developing new classes of antihistamines with improved efficacy and reduced side effects (Alagarsamy et al., 2009).
Mechanism of Action
Future Directions
The compound and its class (1,2,4-triazolo quinoxaline derivatives) show promise in the field of medicinal chemistry, particularly as potential anti-inflammatory agents . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in relevant biological models .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-3-18-24-25-20-21(30)26(16-6-4-5-7-17(16)27(18)20)12-19(29)23-15-10-8-14(9-11-15)22-13(2)28/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMADYCRVRTVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)
![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)


![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)
![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)
![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
